1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-

Descripción

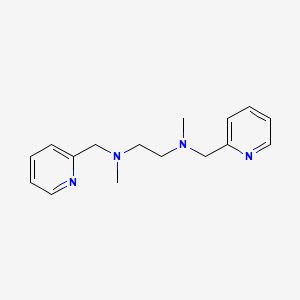

1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- is a complex organic compound with the molecular formula C14H18N4 This compound is characterized by the presence of two pyridinylmethyl groups attached to a central ethylenediamine backbone, with additional methyl groups on the nitrogen atoms

Propiedades

IUPAC Name |

N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4/c1-19(13-15-7-3-5-9-17-15)11-12-20(2)14-16-8-4-6-10-18-16/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAHJMGPPKJUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN(C)CC1=CC=CC=N1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452268 | |

| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136768-57-5 | |

| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- typically involves the following steps:

Starting Materials: The synthesis begins with 1,2-ethanediamine and 2-pyridinecarboxaldehyde.

Reaction: The 1,2-ethanediamine is reacted with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This step forms the intermediate Schiff base.

Reduction: The Schiff base is then reduced to form the final product, 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)-.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced further under specific conditions, although this is less common.

Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

DMPD serves as an important intermediate in the synthesis of pharmaceuticals. One notable application is its role in the production of 8-Hydroxy Efavirenz , a metabolite of Efavirenz, which is a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. The compound's structure allows it to facilitate bioreductive activation, making it a candidate for prodrug formulations that can improve therapeutic efficacy while minimizing side effects .

Case Study: Synthesis of 8-Hydroxy Efavirenz

- Objective : To synthesize 8-Hydroxy Efavirenz using DMPD as an intermediate.

- Methodology : DMPD undergoes specific chemical reactions involving oxidation and hydrolysis to yield the desired metabolite.

- Outcome : The synthesized 8-Hydroxy Efavirenz demonstrated effective inhibition of HIV-1 reverse transcriptase, showcasing DMPD's utility in drug development.

Materials Science

DMPD is also explored for its potential as a building block in the synthesis of Metal-Organic Frameworks (MOFs). These materials are known for their high surface area and tunable porosity, making them suitable for gas storage, separation processes, and catalysis.

Case Study: Synthesis of MOFs

- Objective : To utilize DMPD as a monomer in the formation of MOFs.

- Methodology : DMPD is reacted with metal salts under solvothermal conditions to form coordination polymers.

- Outcome : The resulting MOFs exhibited enhanced stability and adsorption properties, indicating promising applications in environmental remediation and energy storage .

Catalysis

The compound has shown potential as a ligand in catalytic systems. Its ability to coordinate with metal ions can enhance catalytic activity in various organic transformations.

Case Study: Catalytic Applications

- Objective : To assess DMPD's effectiveness as a ligand in transition metal-catalyzed reactions.

- Methodology : DMPD was tested in palladium-catalyzed cross-coupling reactions.

- Outcome : The presence of DMPD improved reaction yields compared to traditional ligands, demonstrating its potential in synthetic organic chemistry .

Summary Table of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Intermediate for 8-Hydroxy Efavirenz | Effective HIV treatment |

| Materials Science | Building block for MOFs | Enhanced stability and adsorption properties |

| Catalysis | Ligand for metal-catalyzed reactions | Improved yields in organic transformations |

Actividad Biológica

1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-, also known as N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine, is a complex organic compound with the molecular formula . This compound is notable for its ability to form coordination complexes with various metal ions, which positions it as a significant player in biochemical reactions and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- features:

- Ethylenediamine Backbone : Provides two amine groups for potential interactions.

- Pyridinylmethyl Groups : Enhance the compound's ability to coordinate with metal ions.

This compound has been characterized by its capacity to bind with metals such as copper, zinc, and iron, which are crucial for various enzymatic functions in biological systems.

1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- exhibits several biological activities primarily through its interaction with metalloenzymes:

- Metal Ion Coordination : The compound forms stable complexes with metal ions, which can enhance the activity of metalloenzymes such as superoxide dismutase and catalase. These enzymes are vital for cellular defense against oxidative stress .

- Cell Signaling Modulation : By interacting with metalloproteins involved in signaling pathways (e.g., protein kinases), the compound can influence various cellular processes including proliferation and apoptosis.

Cellular Effects

Research has shown that 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- can modulate cellular responses through:

- Enzyme Activation/Inhibition : Depending on the concentration and presence of metal ions, this compound can either activate or inhibit enzymatic reactions critical for metabolic processes .

- Impact on Gene Expression : It may influence transcription factors that respond to cellular stressors like acetic acid and lactic acid by altering gene expression profiles related to stress responses .

Case Studies and Experimental Data

Recent studies have explored the biochemical properties and enzymatic interactions of 1,2-Ethanediamine derivatives. For instance:

- Study on Enzyme Kinetics : A study highlighted the kinetic parameters of a metalloenzyme in the presence of this compound. The results indicated a significant increase in catalytic efficiency when metal ions were stabilized by the ligand formed from this compound .

- Zinc Binding Studies : Research demonstrated how zinc binding alters the conformational dynamics of transport proteins in cells. The presence of 1,2-Ethanediamine derivatives facilitated zinc uptake and influenced transport mechanisms within metazoan cells .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.